molecular formula C10H6N2O3 B8806216 5-Nitroquinoline-2-carbaldehyde CAS No. 59394-31-9

5-Nitroquinoline-2-carbaldehyde

Cat. No.: B8806216
CAS No.: 59394-31-9
M. Wt: 202.17 g/mol
InChI Key: QRNHAJDHLIRMED-UHFFFAOYSA-N
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Description

5-Nitroquinoline-2-carbaldehyde (CAS: 59394-31-9) is a heterocyclic aromatic compound with the molecular formula C₁₀H₆N₂O₃ and a molecular weight of 202.17 g/mol. Its structure consists of a quinoline backbone substituted with an electron-withdrawing nitro (-NO₂) group at the 5-position and an aldehyde (-CHO) group at the 2-position. This combination of functional groups enables diverse reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. The aldehyde group readily participates in condensation reactions, such as the formation of Schiff bases and hydrazones, while the nitro group influences redox properties and can be reduced to amino derivatives for further functionalization . The compound has garnered significant attention in the development of novel therapeutic agents. It serves as a key precursor for synthesizing derivatives with demonstrated biological activity. Research highlights its application in creating new chemical entities with potential anticancer effects. Specifically, structural analogs and derivatives based on the quinoline scaffold have shown promising anti-proliferative effects against challenging cancers, such as pancreatic cancer, with some compounds exhibiting greater efficacy than established treatments like erlotinib in preclinical models . Furthermore, its utility extends to antimicrobial agent development, where it is used to create nitro-substituted quinoline derivatives investigated for their antibacterial and antifungal properties . The compound's aldehyde group also facilitates its use in coordination chemistry for the synthesis of metal complexes with potential diagnostic or therapeutic applications . This product is intended for research and development purposes only. It is strictly for in-vitro studies in controlled laboratory settings and is not classified as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition in humans or animals. Any bodily introduction of this product is strictly prohibited by law .

Properties

CAS No.

59394-31-9

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

5-nitroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H6N2O3/c13-6-7-4-5-8-9(11-7)2-1-3-10(8)12(14)15/h1-6H

InChI Key

QRNHAJDHLIRMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations: 5-Chloroquinoline-2-carboxylic Acid

5-Chloroquinoline-2-carboxylic acid (CAS: 511231-70-2, C₁₀H₆ClNO₂, MW: 207.61 g/mol) shares the quinoline backbone but substitutes the nitro group with chlorine (-Cl) and the aldehyde with a carboxylic acid (-COOH) .

Property 5-Nitroquinoline-2-carbaldehyde 5-Chloroquinoline-2-carboxylic Acid
Functional Groups -NO₂ (electron-withdrawing), -CHO -Cl (electron-withdrawing), -COOH
Reactivity Aldehyde: Nucleophilic additions; Nitro: Redox reactions Carboxylic acid: Esterification/amidation; Chlorine: Nucleophilic substitution
Applications Antimicrobial agents, coordination chemistry Pharmaceutical intermediates (e.g., antimalarials)
Synthetic Routes Multi-step nitration/formylation of quinoline Chlorination followed by oxidation of 2-methylquinoline

The carboxylic acid in 5-Chloroquinoline-2-carboxylic acid offers higher acidity (pKa ~2–3) compared to the aldehyde group, enabling salt formation and ester/amide derivatization. Conversely, the nitro group in this compound enhances oxidative stability and facilitates reduction to amino derivatives for drug design .

Heterocyclic Analogues: 5-Nitrofuran-2-carboxylic Acid and 5-Nitrothiophene-2-carboxylic Acid

Compounds like 5-nitrofuran-2-carboxylic acid and 5-nitrothiophene-2-carboxylic acid () share the nitro-aromatic motif but differ in their heterocyclic cores (furan or thiophene vs. quinoline) .

Property This compound 5-Nitrofuran-2-carboxylic Acid
Aromatic System Quinoline (N-containing bicyclic) Furan (O-containing monocyclic)
Electron Effects Strong electron withdrawal (Nitro + pyridine N) Moderate electron withdrawal (Nitro + furan O)
Bioactivity Broad-spectrum antimicrobial Antiparasitic (e.g., nitrofurantoin analogs)

The quinoline system provides extended conjugation and planar rigidity, enhancing binding to biological targets (e.g., DNA gyrase). In contrast, furan/thiophene derivatives exhibit faster metabolic clearance due to smaller ring sizes and lower molecular weights .

Nitro-Substituted Aldehydes: 2-Nitrobenzaldehyde vs. This compound

2-Nitrobenzaldehyde (CAS: 552-89-6) is a simpler aromatic nitro-aldehyde.

Property This compound 2-Nitrobenzaldehyde
Structure Bicyclic (quinoline) Monocyclic (benzene)
Solubility Low in water (quinoline hydrophobicity) Moderate in polar solvents
Reactivity Forms stable Schiff bases with amines More prone to nitro reduction

The quinoline ring in this compound increases lipophilicity, improving cell membrane penetration in biological systems compared to 2-nitrobenzaldehyde .

Key Research Findings

  • Antimicrobial Activity: this compound derivatives exhibit lower MIC (Minimum Inhibitory Concentration) values against E. coli (MIC = 8 µg/mL) compared to 5-nitrofuran analogs (MIC = 16 µg/mL), attributed to quinoline’s DNA intercalation ability .
  • Synthetic Utility : The aldehyde group enables one-step synthesis of hydrazone derivatives for anticancer screening, outperforming carboxylic acid analogs in reaction yield (85% vs. 60%) .

Q & A

Q. What criteria ensure reproducibility in synthetic procedures for this compound?

  • Methodological Answer : Document exact reagent grades (e.g., anhydrous solvents), equipment calibration (e.g., temperature probes), and reaction monitoring (TLC Rf values). Publish raw spectral data and crystallographic CIF files in supplementary materials. Independent replication by a second lab validates protocols .

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